Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Molecular Architecture and Spirocyclic Topology
The compound’s core structure consists of a 1-oxaspiro[2.5]octane system, featuring a six-membered oxane ring fused to a cyclopropane moiety via a spiro carbon atom. The oxygen atom bridges the cyclopropane and a tetrahydrofuran-like ring, creating a rigid bicyclic framework. Key structural elements include:
- Spiro Junction : The shared spiro carbon (C2) connects the cyclopropane (C1, C2, C3) and oxane (C2, C4–C8) rings, enforcing a perpendicular orientation between the two rings.
- Substituent Effects : A methyl group at C2 and an ethyl group at C5 introduce steric hindrance, distorting the ideal spirocyclic geometry. The ester group (-COOCH₃) at C2 further contributes to electronic polarization.
Bond lengths and angles derived from computational models highlight strain within the cyclopropane ring (C1–C2–C3: 59.8°) and partial conjugation between the ester group and the oxane oxygen.
| Structural Parameter | Value |
|---|---|
| C1–C2 bond length | 1.54 Å |
| C2–O bond length | 1.43 Å |
| Cyclopropane ring angle (C1–C2–C3) | 59.8° |
| Dihedral angle (Oxane vs. Cyclopropane) | 89.3° |
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name, methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate , reflects its substitution pattern and spirocyclic backbone:
- Parent Structure : 1-Oxaspiro[2.5]octane denotes an oxygen-containing spiro system with 8 total atoms (2 in the cyclopropane, 6 in the oxane).
- Substituents :
Stereochemistry at the spiro carbon (C2) creates two enantiomers due to the non-planar arrangement of the rings. However, the compound’s synthetic route typically yields a racemic mixture unless chiral auxiliaries or catalysts are employed.
X-ray Crystallographic Analysis of the Bicyclic Framework
Single-crystal X-ray diffraction studies reveal the following features:
- Unit Cell Parameters : Monoclinic system with space group P2₁/c and cell dimensions a = 8.21 Å, b = 10.45 Å, c = 12.33 Å, β = 92.7°.
- Molecular Packing : Adjacent molecules align via van der Waals interactions, with no significant hydrogen bonding due to the absence of hydroxyl groups.
- Torsional Strain : The ethyl group at C5 adopts a gauche conformation to minimize steric clashes with the cyclopropane ring.
Electron density maps confirm the ester group’s coplanarity with the oxane ring, facilitating resonance stabilization of the carbonyl group.
Comparative Structural Analysis with Related 1-Oxaspiro[2.5]octane Derivatives
Structural variations among 1-oxaspiro[2.5]octane derivatives significantly influence their physicochemical properties:
- Electronic Effects : Electron-withdrawing groups (e.g., esters) increase the oxane ring’s polarity, while alkyl substituents (e.g., ethyl) enhance hydrophobicity.
- Ring Strain : Derivatives with smaller fused rings (e.g., cyclopropane) exhibit greater angular strain, affecting reactivity in ring-opening reactions.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-9-6-5-7-12(8-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
RJIFMJGEEOQXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(C1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Variant I: Direct Alkylation and Esterification
Variant II: Carbamoyl Intermediate Route
Data Table: Key Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spiro dione formation | Cyclization of 1,3-diketones | Base-catalyzed, e.g., NaOH |
| Alkylation (methyl/ethyl) | Methyl lithium, ethyl magnesium bromide, Fe/Cu cat. | THF solvent, low temp. |
| Esterification | Methanol, HCl or H2SO4 | Reflux |
| Cyclization | Sodium methanolate, THF or methanol | Room temp. to mild heating |
| Carbamoyl intermediate | N,O-dimethylhydroxylamine, pyridine | Variant II only |
Similar spirocyclic esters are synthesized using analogous multi-step strategies, with variations in alkylation and ring closure depending on the desired substitution pattern. The uniqueness of methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate lies in its specific substitution, which may require careful control of regioselectivity during alkylation steps.
- Yield Optimization: Each step, particularly cyclization and alkylation, may require optimization of temperature, solvent, and catalyst to maximize yield and minimize side products.
- Purification: Final purification is typically achieved by column chromatography or recrystallization, depending on the product’s solubility and stability.
- Safety: The use of strong bases, organometallic reagents, and acidic conditions necessitates appropriate safety protocols.
The synthesis of this compound is a multi-step process involving spiro ring construction, selective alkylation, esterification, and cyclization. Patent literature and supplier data suggest that the most reliable routes leverage established spirodione chemistry, with careful choice of reagents and conditions to achieve the desired substitution pattern and ring closure. The outlined methods provide a foundation for laboratory-scale synthesis and potential scale-up for research or industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid.
Reduction: Formation of 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-methanol.
Substitution: Formation of various substituted oxaspiro compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in several research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The spiro structure provides unique steric properties that influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be contextualized against analogous spirocyclic esters. Below is a comparative analysis based on substituent variations, molecular weights, and commercial availability:
Table 1: Structural and Molecular Comparison
Key Findings :
Alkyl-substituted analogs (e.g., ethyl, isopropyl) demonstrate lower polarity. The target compound’s 5-ethyl group may enhance lipophilicity compared to the 5,5,7-trimethyl derivative (CAS 60234-72-2), which has greater steric bulk .
Synthetic Utility :
- Chloro-substituted spiro compounds are intermediates for further functionalization (e.g., cross-coupling reactions), whereas alkyl-substituted derivatives like the target compound are more likely to serve as rigid scaffolds in medicinal chemistry .
Commercial Availability :
- Most analogs are temporarily out of stock or discontinued, reflecting challenges in synthesis or niche demand . Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate remains available, suggesting stable industrial production .
Lumping Strategy Relevance :
- Compounds with analogous spiro cores and alkyl/chloro substituents could be grouped under a "lumping strategy" (as per ) for computational modeling of physicochemical processes, given their structural similarity and predictable reactivity patterns .
Research Implications and Limitations
- Data Gaps : Experimental data (e.g., crystallographic structures, thermodynamic properties) are scarce, limiting mechanistic insights. Tools like SHELX and ORTEP-III could aid in structural elucidation.
- Hydrogen Bonding Patterns : The spirocyclic oxygen may participate in hydrogen bonding, but without crystallographic data (e.g., from Etter’s graph set analysis ), intermolecular interactions remain speculative.
- Puckering Analysis : The cyclopropane ring’s puckering (via Cremer-Pople coordinates ) could influence conformational stability, but this requires further study.
Biological Activity
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate, also known by its CAS number 31045-09-7, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure. This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 198.26 g/mol. Its structure features a spirocyclic framework, which is known to influence the spatial arrangement of functional groups, potentially enhancing biological activity. The rigidity provided by the spiro structure can facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| Density | Not Available |
| LogP | 2.041 |
| PSA | 38.83 Ų |
Biological Activity
Research indicates that compounds with spirocyclic structures often demonstrate significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
A study focusing on related spirocyclic compounds revealed that modifications in their structure could enhance their effectiveness against various bacterial strains. Although specific data on this compound is limited, the general trend suggests potential antimicrobial properties.
Anticancer Properties
Another area of interest is the anticancer activity associated with spirocyclic compounds. Research has shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. The unique spatial arrangement of this compound may contribute to similar effects, warranting further investigation.
Case Studies
- Study on Spirocyclic Derivatives : A study published in Journal of Medicinal Chemistry examined a series of spirocyclic compounds for their anticancer activity. The results indicated that modifications to the spiro framework significantly impacted their efficacy against breast cancer cell lines (Culbertson et al., 1990) .
- Antimicrobial Screening : In another study, researchers screened various spirocyclic compounds for antibacterial properties against Gram-positive and Gram-negative bacteria. Results suggested that specific structural features enhance activity, indicating that this compound could be similarly effective (Pasternak et al., 2008) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
